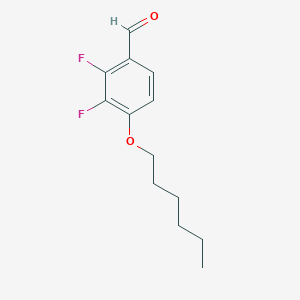

2,3-Difluoro-4-(hexyloxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Difluoro-4-(hexyloxy)benzaldehyde” is a chemical compound with the molecular formula C13H16F2O2 . It has a molecular weight of 242.27 . The compound is in liquid form .

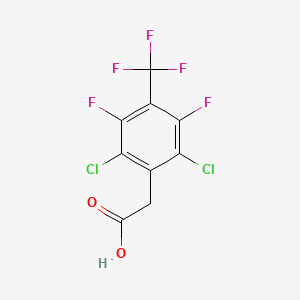

Molecular Structure Analysis

The InChI code for “this compound” is1S/C13H16F2O2/c1-2-3-4-5-8-17-11-7-6-10(9-16)12(14)13(11)15/h6-7,9H,2-5,8H2,1H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

“this compound” is a liquid . Its molecular weight is 242.27 , and its molecular formula is C13H16F2O2 .Scientific Research Applications

Synthesis and Characterization of Fluorescent Polymers

Research by Neilson et al. (2008) focused on the synthesis and characterization of phenylene vinylene containing perfluorocyclobutyl aromatic ether polymers. The study presents a novel approach to creating highly fluorescent materials with excellent thermal stability, showcasing the potential of incorporating fluorinated benzaldehydes into polymer chains for the development of new materials with desirable optical properties (Neilson et al., 2008).

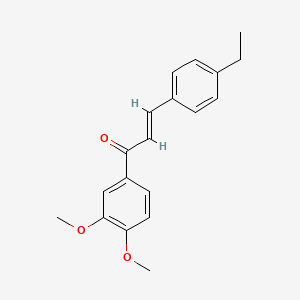

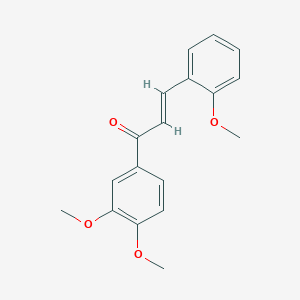

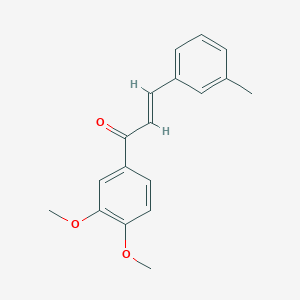

Anticancer Activity of Fluorinated Analogues

Lawrence et al. (2003) explored the synthesis of fluorinated benzaldehydes and their application in creating fluoro-substituted stilbenes, analogues to combretastatin A-4, with noted anticancer properties. This highlights the potential of fluorinated benzaldehydes in medicinal chemistry, specifically in designing compounds with enhanced biological activity (Lawrence et al., 2003).

Enzymatic Baeyer–Villiger Oxidation

Moonen et al. (2005) discussed the enzymatic Baeyer–Villiger oxidation of fluorobenzaldehydes, demonstrating the substrate's versatility and the enzyme's selectivity towards fluorinated compounds. This process could be applicable to 2,3-Difluoro-4-(hexyloxy)benzaldehyde, offering a biocatalytic route for the synthesis of valuable fluorinated esters and acids (Moonen et al., 2005).

C-H Activation and Functionalization

Chen et al. (2017) provided insights into Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, employing a transient directing group. This methodology could be adapted for the selective functionalization of this compound, enabling the synthesis of ortho-hydroxylated products, which are valuable intermediates in organic synthesis (Chen et al., 2017).

Properties

IUPAC Name |

2,3-difluoro-4-hexoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O2/c1-2-3-4-5-8-17-11-7-6-10(9-16)12(14)13(11)15/h6-7,9H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYBGKXHCYQMLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=C(C=C1)C=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.